molecular formula C16H16FNO B14238035 N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide CAS No. 568575-57-5

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide

Cat. No.: B14238035
CAS No.: 568575-57-5
M. Wt: 257.30 g/mol
InChI Key: VGXGXDSZEQHGOC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide typically involves the reaction of 5-fluoro-2-methylaniline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
  • N-(5-fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the two methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

568575-57-5

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2,5-dimethylbenzamide

InChI

InChI=1S/C16H16FNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-9-13(17)7-6-12(15)3/h4-9H,1-3H3,(H,18,19)

InChI Key

VGXGXDSZEQHGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=CC(=C2)F)C

Origin of Product

United States

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